molecular formula C22H24N4O3 B11657558 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11657558
M. Wt: 392.5 g/mol
InChI Key: UDAIZYAOFMIMTP-YDZHTSKRSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and a catalyst like acetic acid may be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)10-15-4-7-17(8-5-15)18-12-19(25-24-18)22(28)26-23-13-16-6-9-20(27)21(11-16)29-3/h4-9,11-14,27H,10H2,1-3H3,(H,24,25)(H,26,28)/b23-13+

InChI Key

UDAIZYAOFMIMTP-YDZHTSKRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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